methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate
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Overview
Description
Methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core structure, which is substituted with a benzyl group and a thioether linkage. It has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl and 2-mercaptoacetic acid.
Reaction Conditions: The reaction involves the formation of a thioether linkage through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents at specific positions on the pyrazolo[3,4-d]pyrimidin-4-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, with reaction conditions typically involving bases like triethylamine or pyridine.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including sulfoxides and sulfones.
Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.
Substitution Products: Derivatives with different substituents, potentially leading to new biological properties.
Mechanism of Action
Target of Action
Similar compounds, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant inhibitory activity in various biological assays .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Compounds with similar structures have shown significant inhibitory activity in various biological assays .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various environmental factors .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: The compound is used in the development of new chemical entities and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-ones: These compounds share a similar core structure but may have different substituents.
Indole Derivatives: These compounds contain an indole nucleus and exhibit various biological activities.
Imidazole Derivatives: These compounds feature an imidazole ring and are known for their diverse biological properties.
Uniqueness: Methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-one core, benzyl group, and thioether linkage. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(1-benzyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10(15(22)23-2)24-16-18-13-12(14(21)19-16)8-17-20(13)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBLLJXJVGBHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C=NN2CC3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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